molecular formula C19H21N3O5S B10998914 ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10998914
M. Wt: 403.5 g/mol
InChI Key: IGHOOGPYOTZTQS-UHFFFAOYSA-N
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Description

This compound integrates an indole moiety (substituted with 4,7-dimethoxy and 1-methyl groups) and a thiazole ring (with 4-methyl and ethyl ester substituents). Its molecular formula is C20H22N3O5S, and it has a molecular weight of approximately 431.47 g/mol. The dual heterocyclic architecture enables diverse biological interactions, such as enzyme inhibition and receptor modulation, making it a candidate for anticancer, antimicrobial, and anti-inflammatory applications .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-6-27-18(24)16-10(2)20-19(28-16)21-17(23)12-9-11-13(25-4)7-8-14(26-5)15(11)22(12)3/h7-9H,6H2,1-5H3,(H,20,21,23)

InChI Key

IGHOOGPYOTZTQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

Ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Insights

  • Dual Heterocyclic Framework : The main compound’s indole-thiazole hybrid enables interactions with both aromatic (e.g., DNA intercalation) and polar targets (e.g., enzyme active sites). Analogues lacking one ring system (e.g., simple thiazoles) show reduced multitarget efficacy .
  • Substituent Effects :
    • 4,7-Dimethoxy Indole : Enhances water solubility and hydrogen-bonding capacity compared to chloro () or methyl () substituents.
    • Ethyl Ester : Improves bioavailability over methyl esters (e.g., ) due to slower hydrolysis .

Molecular Interactions

  • Enzyme Binding: The carbonylamino linker in the main compound facilitates hydrogen bonding with proteases (e.g., COX-2), unlike analogs with acetylated amino groups () .
  • Receptor Affinity : Dimethoxy groups on indole improve binding to serotonin receptors compared to unsubstituted indoles () .

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